2-Ethylhexanol
Overview
Description
2-Ethylhexanol (2-EH) is an organic compound with the formula C8H18O. It is a branched, eight-carbon chiral alcohol . It is a colorless liquid that is poorly soluble in water but soluble in most organic solvents . It is produced on a large scale for use in numerous applications such as solvents, flavors, and fragrances and especially as a precursor for the production of other chemicals such as emollients and plasticizers .
Synthesis Analysis
2-Ethylhexanol is synthesized through the condensation of acetaldehyde into butanol aldehyde, dehydration to obtain crotonaldehyde, hydrogenation to n-butyraldehyde, condensation dehydration to obtain 2-ethyl-2-hexenal, and then hydrogenation to obtain 2-ethylhexanol .Molecular Structure Analysis
The molecular structure of 2-Ethylhexanol can be represented as CCCCC(CC)CO .Chemical Reactions Analysis
2-Ethylhexanol readily forms esters with various acids . It is also used in the production of nonionic surfactants through a process of propoxylation followed by polyethoxylation .Physical And Chemical Properties Analysis
2-Ethylhexanol has a molar mass of 130.23 g/mol and a density of 0.833 g/mL at 25°C . It has a melting point of -76°C and a boiling point of 183-186°C . It is slightly soluble in water and miscible in most organic solvents .Scientific Research Applications
Materials Science and Catalysts : Metal 2-ethylhexanoates derived from 2-EH are useful as precursors in materials science, catalysts for ring-opening polymerizations, and as drying agents in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
Sensory Irritation Studies : The irritative potential of 2-EH is higher than commonly expected. Studies using electromyographic eye blink recordings have demonstrated its effectiveness in examining acute sensory irritations (Kiesswetter et al., 2005).
Medical Applications : Inhalation of 2-EH shows promising results in treating severe acute pulmonary edema, without contraindications or toxic reactions (Reich, Rosenberg, & Metz, 1953).
Surfactant Production : 2-EH-based compounds are effective, low-foaming nonionic surfactants with potential applications across various industries (Hreczuch et al., 2015).
Oncogenicity Testing : Research indicates that 2-EH shows no significant oncogenic potential in mice or rats, though it may cause reduced body weight gain and increased mortality in female rats at higher doses (Astill et al., 1996).
Chemical Synthesis : Synthesis of 2-EH involves propylene carbonylation or alcohol-aldehyde condensation, with various catalysts being crucial for domestic research (Xia & Yong-ning, 2004).
Flotation Performance in Coal Processing : Surface modification with 2-EH significantly improves the flotation performance of low rank coal, increasing recovery and efficiency indexes (Chen et al., 2017).
Cosmetic Industry : Ultrasound-assisted green synthesis of 2-ethylhexyl stearate (a cosmetic bio-lubricant) using 2-EH reduces reaction time and improves physiochemical properties compared to mechanical stirring methods (Gawas & Rathod, 2020).
Sustainable Fuel Production : 2-EH produced via syngas has the lowest primary energy demand and greenhouse gas emissions among its peers, making it a potential sustainable transportation fuel (Poulikidou et al., 2019).
Microbial Degradation and Indoor Air Quality : The microbial degradation of plasticizers is a likely source of 2-EH in indoor air, affecting air quality (Nalli et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethylhexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWUKEYIRIRTPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O, Array | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
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Record name | 2-ETHYLHEXANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1070-10-6 (titanium(4+) salt) | |
Record name | 2-Ethyl-1-hexanol | |
Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5020605 | |
Record name | 2-Ethyl-1-hexanol | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175 °F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Merck Index], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, A dark brown liquid with an aromatic odor. | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 1-Hexanol, 2-ethyl- | |
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Record name | 2-ETHYLHEXANOL | |
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Record name | 2-Ethyl-1-hexanol | |
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Record name | 2-ETHYL HEXANOL | |
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Boiling Point |
363 to 365 °F at 760 mmHg (NTP, 1992), 184.34 °C, 184.00 to 186.00 °C. @ 760.00 mm Hg, 182 °C, 363-365 °F | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-ETHYL-1-HEXANOL | |
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Record name | 2-ETHYLHEXANOL | |
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Flash Point |
178 °F (NTP, 1992), 81 °C, 164 °F (73 °C), 73 °C c.c., 178 °F | |
Record name | 2-ETHYL HEXANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexanol | |
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Record name | 2-ETHYL-1-HEXANOL | |
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Record name | 2-ETHYLHEXANOL | |
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Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), In water, 880 mg/L at 25 °C, Miscible with most organic solvents, Soluble in about 720 parts water, in many organic solvents, Solubility in water, g/100ml at 20 °C: 0.11 (poor) | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-ETHYL-1-HEXANOL | |
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Record name | 2-ETHYLHEXANOL | |
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Density |
0.834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8344 at 20 °C/20 °C, Bulk density: 6.9 lb/gal at 20 °C, % IN SATURATED AIR: 0.0066 @ 20 °C; DENSITY OF "SATURATED" AIR: LESS THAN 1.001 (AIR= 1), Relative density (water = 1): 0.83, 0.830-0.834, 0.834 | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-ETHYLHEXANOL | |
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Record name | 2-Ethyl-1-hexanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/414/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
4.49 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.49 (Air = 1), Relative vapor density (air = 1): 4.5, 4.49 | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-ETHYLHEXANOL | |
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Record name | 2-ETHYL HEXANOL | |
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URL | https://www.osha.gov/chemicaldata/893 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.05 mmHg at 68 °F (NTP, 1992), 0.13 [mmHg], 0.136 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 48, 0.05 mmHg | |
Record name | 2-ETHYL HEXANOL | |
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Record name | 2-Ethylhexanol | |
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Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Product Name |
2-Ethylhexan-1-ol | |
Color/Form |
Colorless liquid | |
CAS RN |
104-76-7 | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Ethylhexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Ethyl-1-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethylhexanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9300 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Hexanol, 2-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-1-hexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.941 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ETHYLHEXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZV7TAA77P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-ETHYL-1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-ETHYLHEXANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0890 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
-105 °F (NTP, 1992), -70 °C, -76.00 °C. @ 760.00 mm Hg, -105 °F | |
Record name | 2-ETHYL HEXANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8639 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-ETHYL-1-HEXANOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1118 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | xi-2-Ethyl-1-hexanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031231 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-ETHYL HEXANOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/893 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Retrosynthesis Analysis
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Citations
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